molecular formula C23H21N3O6S2 B11037108 methyl 3-((3,4-dimethoxyphenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate

methyl 3-((3,4-dimethoxyphenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate

Cat. No.: B11037108
M. Wt: 499.6 g/mol
InChI Key: HDXXAWQHDOODOQ-UHFFFAOYSA-N
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Description

Methyl 3-((3,4-dimethoxyphenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-((3,4-dimethoxyphenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxyphenethylamine with a suitable isothiocyanate to form the corresponding thiourea derivative. This intermediate is then cyclized under acidic conditions to yield the thiazoloquinazoline core. The final step involves esterification with methyl chloroformate to introduce the methyl ester group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((3,4-dimethoxyphenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 3-((3,4-dimethoxyphenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-((3,4-dimethoxyphenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-((3,4-dimethoxyphenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate is unique due to its combination of functional groups and the presence of both thiazolo and quinazoline moieties

Biological Activity

Methyl 3-((3,4-dimethoxyphenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate is a compound belonging to the thiazoloquinazoline class, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H17N3O6S2C_{21}H_{17}N_{3}O_{6}S_{2} with a molecular weight of 471.5 g/mol. Its structure features a thiazoloquinazoline core with various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC21H17N3O6S2C_{21}H_{17}N_{3}O_{6}S_{2}
Molecular Weight471.5 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that derivatives of thiazoloquinazolines exhibit notable antimicrobial properties. In vitro studies have demonstrated that certain derivatives can inhibit the growth of various bacterial strains. For instance, a study reported that compounds similar to this compound showed significant activity against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro assays revealed that it can induce apoptosis in cancer cell lines such as HCT116 (human colon cancer) and MCF7 (human breast cancer). The half-maximal inhibitory concentration (IC50) values for these cell lines were reported to be in the low micromolar range, indicating potent anticancer activity .

The mechanism by which this compound exerts its effects involves the modulation of specific cellular pathways. It is believed to interact with various enzymes and receptors involved in cell proliferation and apoptosis. For example, activation of BK channels has been noted as a significant pathway influenced by this compound .

Case Studies

Case Study 1: Anticancer Activity Evaluation
A study conducted on a series of thiazoloquinazoline derivatives showed that methyl 3-((3,4-dimethoxyphenethyl)carbamoyl)-5-oxo exhibited an IC50 value of approximately 2.89 μM against HCT116 cells. This study utilized flow cytometry to assess cell cycle distribution and apoptosis rates post-treatment .

Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial efficacy, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 μg/mL .

Properties

Molecular Formula

C23H21N3O6S2

Molecular Weight

499.6 g/mol

IUPAC Name

methyl 3-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate

InChI

InChI=1S/C23H21N3O6S2/c1-30-16-7-4-12(10-17(16)31-2)8-9-24-21(28)18-19-25-20(27)14-6-5-13(22(29)32-3)11-15(14)26(19)23(33)34-18/h4-7,10-11H,8-9H2,1-3H3,(H,24,28)(H,25,27)

InChI Key

HDXXAWQHDOODOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=C(C=C4)C(=O)OC)OC

Origin of Product

United States

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